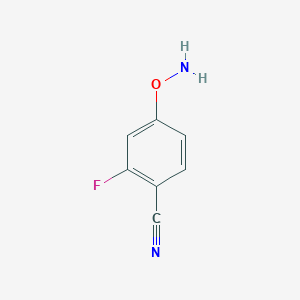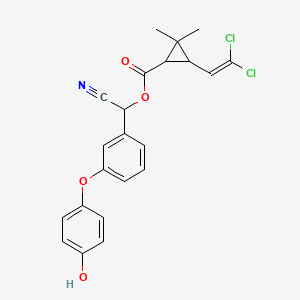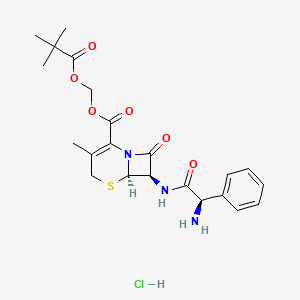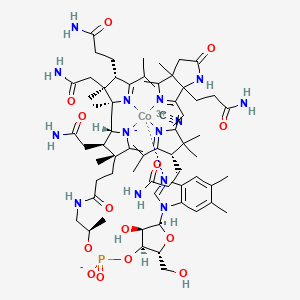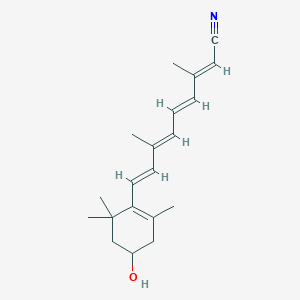![molecular formula C23H15N3O B13422426 3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile is a complex organic compound with a unique structure that includes a bipyridine core and a benzonitrile group
Méthodes De Préparation
The synthesis of 3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the reaction of 2-aminopyridine with benzaldehyde under acidic conditions to form the bipyridine intermediate. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the bipyridine or benzonitrile moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Applications De Recherche Scientifique
3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
3-(6’-Oxo-1’-phenyl-1’,6’-dihydro-[2,3’-bipyridin]-5’-yl)benzonitrile can be compared with other similar compounds, such as:
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar bipyridine core but differs in the functional groups attached to it.
Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester: This compound also contains a bipyridine-like structure but includes phosphorothioate groups.
3-(6-Oxo-1,6-dihydro-3-pyridazinyl)benzonitrile: This compound is structurally similar but has different substituents on the bipyridine core.
Propriétés
Formule moléculaire |
C23H15N3O |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
3-(2-oxo-1-phenyl-5-pyridin-2-ylpyridin-3-yl)benzonitrile |
InChI |
InChI=1S/C23H15N3O/c24-15-17-7-6-8-18(13-17)21-14-19(22-11-4-5-12-25-22)16-26(23(21)27)20-9-2-1-3-10-20/h1-14,16H |
Clé InChI |
POQXROXRTVUBHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC(=C3)C#N)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)
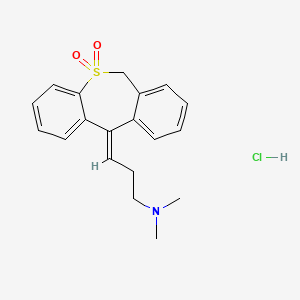
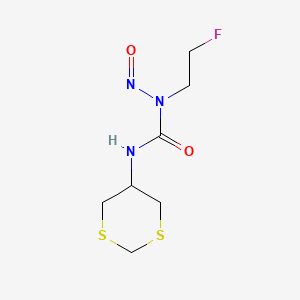

![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)

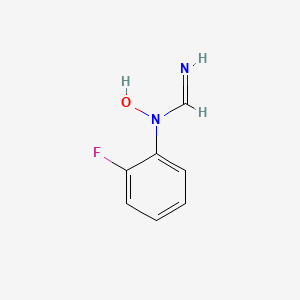
![[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13422403.png)

